molecular formula C19H27N3O3S B11248792 N-cyclohexyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-cyclohexyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11248792
M. Wt: 377.5 g/mol
InChI Key: MDPBVPGSWQGQRP-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide: is a complex organic compound belonging to the benzothiadiazine family This compound is characterized by its unique structure, which includes a cyclohexyl group, an isobutyl group, and a methyl group attached to a benzothiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of 2-aminobenzenesulfonamide with suitable aldehydes or ketones under acidic conditions.

    Introduction of Substituents: The cyclohexyl, isobutyl, and methyl groups are introduced through alkylation reactions. These reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the benzothiadiazine ring, followed by the addition of the respective alkyl halides.

    Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate compound with cyclohexylamine under mild heating conditions.

    Oxidation: The final step involves the oxidation of the sulfur atom to form the dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Solvent recovery and recycling, along with waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts alkylation reagents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated benzothiadiazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of benzothiadiazine are known for their diuretic properties. This compound and its analogs are investigated for their potential use in treating conditions like hypertension and edema.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclohexyl and isobutyl groups, along with the carboxamide and dioxide functionalities, differentiates it from other benzothiadiazine derivatives, potentially offering unique pharmacological and industrial applications.

Properties

Molecular Formula

C19H27N3O3S

Molecular Weight

377.5 g/mol

IUPAC Name

N-cyclohexyl-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C19H27N3O3S/c1-13(2)12-22-14(3)21-26(24,25)18-11-15(9-10-17(18)22)19(23)20-16-7-5-4-6-8-16/h9-11,13,16H,4-8,12H2,1-3H3,(H,20,23)

InChI Key

MDPBVPGSWQGQRP-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NC3CCCCC3

Origin of Product

United States

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